
Vincristine-d6 (sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vincristine-d6 (sulfate) is a deuterated form of vincristine sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. This compound is primarily used in cancer treatment due to its ability to inhibit cell division by binding to tubulin, thereby preventing the formation of microtubules. The deuterated form, Vincristine-d6 (sulfate), is often used in research to study the pharmacokinetics and metabolism of vincristine due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vincristine-d6 (sulfate) is synthesized through a multi-step process starting from the natural alkaloid, vincristine. The synthesis involves the incorporation of deuterium atoms into the vincristine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions that favor the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of vincristine-d6 (sulfate) involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes extraction of vincristine from Catharanthus roseus, followed by chemical modification to introduce deuterium atoms. The final product is then purified using chromatographic techniques to ensure high purity suitable for research and clinical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Vincristine-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: Vincristine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the vincristine molecule.
Substitution: Deuterium atoms in vincristine-d6 can be replaced with other atoms or groups under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vincristine-d6 can lead to the formation of vincristine N-oxide, while reduction can yield reduced forms of vincristine with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Vincristine-d6 (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms involving vincristine.
Biology: Employed in research on cell division and microtubule dynamics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vincristine in the body.
Industry: Applied in the development of new formulations and delivery systems for vincristine to improve its therapeutic efficacy and reduce side effects.
Wirkmechanismus
Vincristine-d6 (sulfate) exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, vincristine-d6 disrupts the mitotic spindle, leading to cell cycle arrest at the metaphase stage. This mechanism is particularly effective in rapidly dividing cancer cells, making vincristine-d6 a valuable tool in cancer research and treatment. The molecular targets of vincristine-d6 include tubulin and other proteins involved in microtubule dynamics.
Vergleich Mit ähnlichen Verbindungen
Vincristine-d6 (sulfate) is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine . These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications. For example:
Vinblastine: Used primarily in the treatment of Hodgkin’s lymphoma and testicular cancer.
Vindesine: Employed in the treatment of acute lymphoblastic leukemia and non-small cell lung cancer.
Vinflunine: Used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.
Vincristine-d6 (sulfate) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetics and metabolism compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C46H58N4O14S |
|---|---|
Molekulargewicht |
929.1 g/mol |
IUPAC-Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1/i3D3,5D3; |
InChI-Schlüssel |
AQTQHPDCURKLKT-OZAWMLSDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC([2H])([2H])[2H])OC)C=O)CC.OS(=O)(=O)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



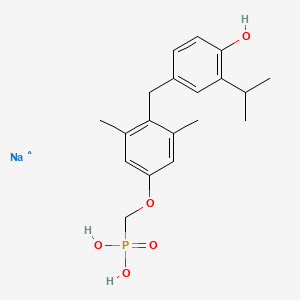
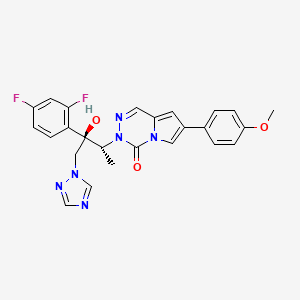
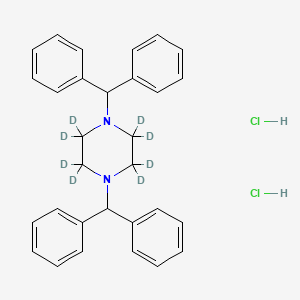

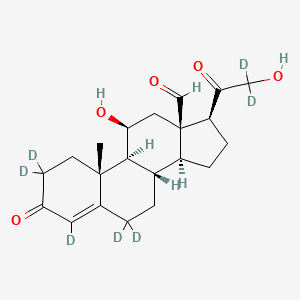
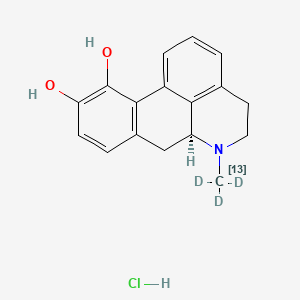
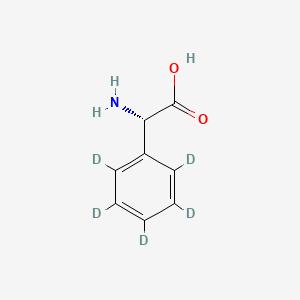
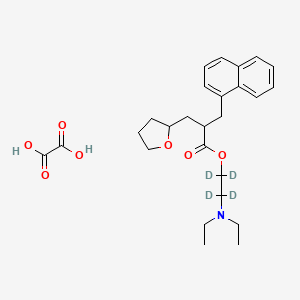
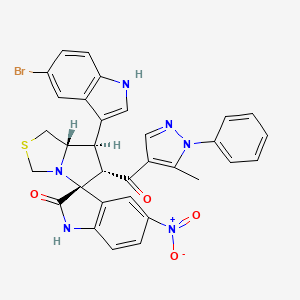
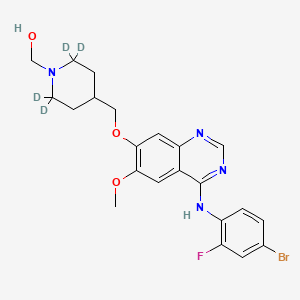


![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
